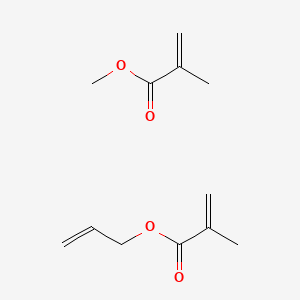
Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate: is a compound that belongs to the class of esters. These compounds are typically derived from carboxylic acids and alcohols. The compound is known for its applications in various fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize methyl 2-methylprop-2-enoate involves the esterification of methacrylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl methacrylate with allyl alcohol to produce prop-2-enyl 2-methylprop-2-enoate. This reaction also requires a catalyst, often a base like sodium methoxide.
Industrial Production Methods: Industrial production of these compounds often involves large-scale esterification or transesterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-methylprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Methanol and corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a monomer in the production of polymers and copolymers.
- Acts as an intermediate in organic synthesis.
Biology:
- Utilized in the synthesis of biologically active compounds.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry:
- Employed in the manufacture of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism by which methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate exerts its effects largely depends on its application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds react to form long polymer chains. The molecular targets and pathways involved in these reactions are typically the reactive sites on the monomer molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: Similar in structure but lacks the prop-2-enyl group.
Ethyl 2-methylprop-2-enoate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of both methyl and prop-2-enyl groups in the compound provides unique reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
26715-19-5 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2.C5H8O2/c1-4-5-9-7(8)6(2)3;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;1H2,2-3H3 |
InChI-Schlüssel |
GZRUSOUFYFKYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C |
Verwandte CAS-Nummern |
26715-19-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





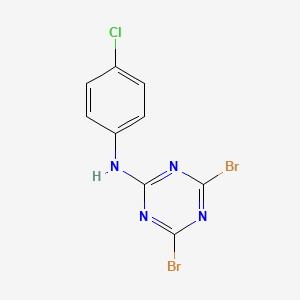


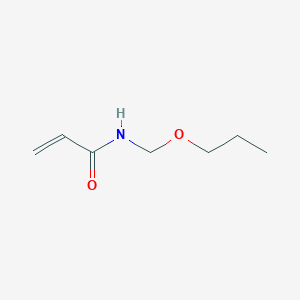
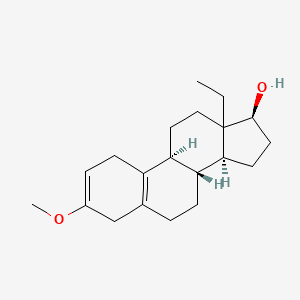
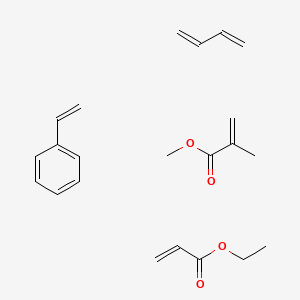

![[(2R,3S,5R)-3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13741363.png)
![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
